molecular formula C19H28O12 B1250168 Orcinol gentiobioside

Orcinol gentiobioside

Cat. No.: B1250168
M. Wt: 448.4 g/mol
InChI Key: XZPNBJLXZMBECP-SKYGPZSASA-N
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Biochemical Analysis

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where this compound exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, this compound interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, this compound has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, this compound activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that this compound maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, this compound exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Orcinol gentiobioside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: Various substituents can be introduced to the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Orcinol gentiobioside is unique due to its specific biological activities and molecular targets. Similar compounds include:

    Curculigoside: Another compound derived from Curculigo orchioides with similar antioxidant properties.

    Anacardic Acid: A compound with anti-inflammatory and antioxidant activities, but with different molecular targets.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPNBJLXZMBECP-SKYGPZSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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